molecular formula C19H18ClF2N3O3 B1207389 Sitafloxacin CAS No. 127254-12-0

Sitafloxacin

Cat. No.: B1207389
CAS No.: 127254-12-0
M. Wt: 409.8 g/mol
InChI Key: PNUZDKCDAWUEGK-CYZMBNFOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sitafloxacin is a fluoroquinolone antibiotic developed by Daiichi Sankyo Co., Ltd. It is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections, including those caused by Gram-positive and Gram-negative bacteria. This compound is marketed under the trade name Gracevit in Japan and has shown promise in treating conditions such as Buruli ulcer .

Mechanism of Action

Sitafloxacin is a fluoroquinolone antibiotic that has been indicated in the treatment of susceptible bacterial infections .

Target of Action

This compound has a dual targeted mechanism of action. Unlike other antibacterial quinolones that target either DNA gyrase or topoisomerase IV, this compound targets both at a very similar rate . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

This compound inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it prevents the uncoiling of supercoiled DNA in various bacteria, thereby blocking the activity of these enzymes and inhibiting bacterial DNA replication . This double-target approach lowers the possibility of resistant strains .

Biochemical Pathways

The primary biochemical pathway affected by this compound is bacterial DNA replication. By inhibiting DNA gyrase and topoisomerase IV, this compound disrupts the process of DNA replication in bacteria, leading to cell death .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after oral administration and has a high bioavailability . The serum concentration of this compound increases in a dose-proportional manner . The apparent volume of distribution was found to be 2.8 and 2.5 L/kg for doses of 50 mg and 100 mg, respectively . The protein binding of this compound in serum was found to be 46–55% .

Result of Action

This compound’s action results in the inhibition of bacterial growth and the death of bacterial cells. It has been found to be effective against a variety of bacterial infections, including respiratory tract infections and urinary tract infections . The clinical response rate of this compound in the treatment of acute bacterial infections was found to be 94.6%, which was noninferior to that of the comparator .

Biochemical Analysis

Biochemical Properties

Sitafloxacin plays a crucial role in biochemical reactions by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination . These interactions disrupt the supercoiling of bacterial DNA, leading to the inhibition of bacterial cell division and growth . This compound’s dual activity against pneumococcal DNA gyrase and topoisomerase IV makes it highly effective .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by inhibiting DNA synthesis, which leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism . In bacterial cells, this compound’s inhibition of DNA gyrase and topoisomerase IV results in the cessation of DNA replication and cell death . This antibiotic is particularly effective against Mycoplasma genitalium, which lacks a cell wall and relies on protein or DNA synthesis for survival .

Molecular Mechanism

The molecular mechanism of this compound involves binding to bacterial DNA gyrase and topoisomerase IV, thereby inhibiting their activity . This inhibition prevents the supercoiling of DNA, which is necessary for DNA replication and transcription . This compound’s primary target in Staphylococcus aureus is topoisomerase IV, while in Escherichia coli, it primarily targets DNA gyrase . The antibiotic’s inhibitory activity is greater than that of other fluoroquinolones, making it a potent option for treating resistant bacterial strains .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown that this compound remains stable and effective over extended periods . The clinical response rate of this compound in treating acute bacterial infections is comparable to other antibiotics, with a high success rate observed in both in vitro and in vivo studies . Long-term effects on cellular function include sustained inhibition of bacterial growth and minimal development of resistance .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher dosages of this compound have been associated with increased efficacy in eradicating bacterial infections . Excessive dosages can lead to toxic or adverse effects, including potential damage to the liver and kidneys . Optimal dosage regimens are essential to balance efficacy and safety in treating bacterial infections .

Metabolic Pathways

This compound is involved in various metabolic pathways, including interactions with enzymes and cofactors that influence its pharmacokinetics . Genetic polymorphisms in drug transporters and metabolizing enzymes can affect the pharmacokinetic parameters of this compound, such as its area under the curve (AUC), maximum plasma concentration (Cmax), and half-life . These interactions can impact the drug’s efficacy and safety profile .

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . The antibiotic’s distribution is influenced by its ability to penetrate bacterial cell walls and accumulate in target tissues . This compound’s transport mechanisms ensure its effective localization at infection sites, enhancing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound involves its targeting to specific compartments within bacterial cells . This compound’s activity is directed towards the bacterial DNA, where it exerts its inhibitory effects on DNA gyrase and topoisomerase IV . This targeted localization is crucial for its effectiveness in disrupting bacterial DNA replication and transcription .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sitafloxacin involves multiple steps, starting with the preparation of key intermediates. One method involves the reaction of 4-ethyl bromoacetoacetate with 1,2-dibromoethane to form an intermediate, which undergoes further reactions to yield this compound. The process includes cyclization, reduction, and deprotection steps, often using reagents like cesium carbonate and palladium on carbon (Pd/C) .

Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. The process typically involves the use of high-efficiency synthesis methods to produce intermediates with high enantiomeric excess (ee) values. The final product is obtained through a series of reactions, including cyclization and deprotection, followed by purification steps to ensure the desired quality .

Chemical Reactions Analysis

Types of Reactions: Sitafloxacin undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions are used in the synthesis process to convert intermediates to the desired product.

    Substitution: Substitution reactions are common in the modification of this compound to enhance its antibacterial properties.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions often involve the use of bases like cesium carbonate and solvents like dimethylformamide (DMF).

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which may have enhanced or modified antibacterial properties .

Scientific Research Applications

Sitafloxacin has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Comparison with Similar Compounds

  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Nemonoxacin

Sitafloxacin’s unique structural features and potent antibacterial activity make it a valuable addition to the arsenal of fluoroquinolone antibiotics.

Properties

IUPAC Name

7-[(7S)-7-amino-5-azaspiro[2.4]heptan-5-yl]-8-chloro-6-fluoro-1-[(1R,2S)-2-fluorocyclopropyl]-4-oxoquinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClF2N3O3/c20-14-15-8(17(26)9(18(27)28)5-25(15)12-4-10(12)21)3-11(22)16(14)24-6-13(23)19(7-24)1-2-19/h3,5,10,12-13H,1-2,4,6-7,23H2,(H,27,28)/t10-,12+,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNUZDKCDAWUEGK-CYZMBNFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC12CN(CC2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)C5CC5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC12CN(C[C@H]2N)C3=C(C=C4C(=C3Cl)N(C=C(C4=O)C(=O)O)[C@@H]5C[C@@H]5F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127254-12-0
Record name Sitafloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127254-12-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Sitafloxacin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127254120
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SITAFLOXACIN ANHYDROUS
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3GJC60U4Q8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sitafloxacin
Reactant of Route 2
Sitafloxacin
Reactant of Route 3
Reactant of Route 3
Sitafloxacin
Reactant of Route 4
Sitafloxacin
Reactant of Route 5
Sitafloxacin
Reactant of Route 6
Reactant of Route 6
Sitafloxacin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.